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Compound of Interest

Compound Name: Isomaltitol

Cat. No.: B1672253

This guide provides a detailed comparison of the sensory properties of Isomaltitol (also known
as Isomalt) against other common bulk sweeteners. The information is intended for
researchers, scientists, and drug development professionals, with a focus on objective data
and experimental methodologies.

Introduction to Isomaltitol

Isomaltitol is a sugar alcohol (polyol) used as a sugar substitute. It is a mixture of two
disaccharide alcohols: 6-O-a-D-glucopyranosyl-D-sorbitol (GPS) and 1-O-a-D-glucopyranosyl-
D-mannitol (GPM).[1] Isomalt is unique as it is the only sugar alcohol derived from sucrose.[1]
[2] It is valued for its sugar-like physical properties, low hygroscopicity, and good thermal
stability, making it suitable for a wide range of applications, including hard candies, baked
goods, and chocolates.[2][3]

Comparative Sensory Data

The sensory profile of a sweetener is a critical factor in its application. The following tables
summarize the key sensory attributes of Isomaltitol in comparison to other widely used bulk
sweeteners.

Table 1: Relative Sweetness and Caloric Value
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Relative Sweetness

Sweetener Caloric Value (kcallg)
(Sucrose = 1.0)
Isomaltitol 0.45-0.65 2.0
Xylitol 1.0 2.4
Erythritol 0.6-0.7 0.2
Maltitol 0.75-0.9 2.1
Sorbitol 0.5-0.6 2.6
Lactitol 0.3-04 2.0
Mannitol 0.5-0.7 1.6
Sucrose 1.0 4.0

Table 2: Cooling Effect and Heat of Solution

The cooling effect of polyols is a physical phenomenon caused by the absorption of energy

from the mouth as the sweetener dissolves in saliva (negative heat of solution). A higher

negative heat of solution generally corresponds to a more intense cooling sensation.

Sweetener Heat of Solution (J/g) Perceived Cooling Effect
Isomaltitol -39 Minimal / None

Xylitol -153 High / Intense

Erythritol -182 Moderate to High

Maltitol -23 Low / Similar to sucrose
Sorbitol -111 Moderate

Lactitol -53 Slightly stronger than sucrose
Mannitol -121 Moderate

Sucrose -18 Very Low
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Table 3: Qualitative Sensory Profile

Sweetener Taste Profile Aftertaste Mouthfeel

Provides bulk and

) Clean, sugar-like None / Devoid of o
Isomaltitol texture similar to
sweetness. aftertaste.
sugar.
) Clean, sweet taste o Pronounced cooling
Xylitol o Minimal. ]
similar to sucrose. sensation.

. . Noticeable cooling
Erythritol Clean, sweet taste. Minimal.
effect.

Very similar sensory .
. o o Provides good bulk
Maltitol characteristics to Minimal.
and texture.
sucrose.

Can have a slight )
Smooth, with a

Sorbitol Sweet taste. aftertaste for some )
o cooling effect.
individuals.

Lactitol Mildly sweet. Minimal. Provides bulk.

Sweet, but can have
) ) Can be dusty or
Mannitol woody, papery, or Astringent afterfeel. halk
. chalky.
metallic notes.

Experimental Protocols for Sensory Evaluation

Objective sensory evaluation relies on structured methodologies and trained panelists to
produce reliable and reproducible data.

Panelist Selection and Training

o Selection: Panelists are typically screened for their sensory acuity, ability to discriminate
between different tastes, and their consistency in evaluations.

e Training: Selected individuals undergo training to familiarize them with the specific sensory
attributes to be evaluated (e.g., sweetness intensity, bitterness, cooling effect, aftertaste) and
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the rating scales used. Reference standards are provided to anchor the panelists' judgments.

Sensory Evaluation Methods

Several standardized methods are employed to quantify the sensory properties of sweeteners.

o Quantitative Descriptive Analysis (QDA®): This is a comprehensive method where a trained
panel develops a specific vocabulary to describe the sensory attributes of a product.
Panelists then rate the intensity of each attribute on a numerical scale. This method is useful
for creating a complete sensory profile.

o Paired Comparison Test: This is a difference test where panelists are presented with two
samples and asked to identify which one has a greater intensity of a specific attribute, such
as sweetness.

o Triangle Test: A discrimination test where panelists receive three samples, two of which are
identical and one is different. They are asked to identify the odd sample out. This is used to
determine if a perceptible difference exists between two products.

e Magnitude Estimation: Panelists assign numerical values to the intensity of a stimulus
relative to a standard stimulus. For example, if a reference sucrose solution is assigned a
sweetness intensity of 10, a test sample that is perceived as twice as sweet would be rated
as 20.

o Time-Intensity (TI) Analysis: This method measures the intensity of a specific attribute over
time, from initial perception to the disappearance of the sensation. It is particularly useful for
evaluating the onset of sweetness and the duration of any aftertaste.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a comparative sensory evaluation study.
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Caption: A typical workflow for sensory evaluation studies.
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Signaling Pathways and Mechanisms of Perception
Sweet Taste Perception

The perception of sweetness is a complex biological process initiated by the binding of sweet
molecules to specific receptors on the taste buds.

e Receptor Binding: Sweeteners bind to the T1R2/T1R3 G-protein coupled receptor (GPCR)
located on the surface of Type Il taste receptor cells.

» G-Protein Activation: This binding activates an intracellular G-protein called gustducin.

e Second Messenger Cascade: Gustducin, in turn, activates the enzyme phospholipase C-
beta2 (PLC[32). PLC[32 generates inositol triphosphate (IP3), a second messenger.

e Calcium Release: IP3 binds to receptors on the endoplasmic reticulum, triggering the release
of stored calcium ions (Ca?*) into the cell's cytoplasm.

e Channel Activation & Depolarization: The increase in intracellular Ca?* activates the TRPM5
ion channel, allowing an influx of sodium ions (Na*) into the cell. This influx causes the cell
membrane to depolarize.

o Neurotransmitter Release: The depolarization leads to the release of ATP, which acts as a
neurotransmitter, sending a signal to adjacent nerve fibers.

» Signal to Brain: The nerve signal is transmitted to the brain, where it is interpreted as a sweet
taste.

It is worth noting that some caloric sugars may also utilize an alternative pathway involving
glucose transporters (like SGLT1) and KATP channels.
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Caption: The canonical signaling pathway for sweet taste perception.
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Mechanism of the Cooling Effect

The cooling sensation produced by many polyols is not a taste but a physical-chemical effect
related to their heat of solution.
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Caption: The physical mechanism behind the cooling effect of polyols.
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Conclusion

Isomaltitol presents a sensory profile that is remarkably similar to sucrose in terms of its clean
taste, lack of aftertaste, and minimal cooling effect. Its relative sweetness is approximately half
that of sucrose. This makes it an excellent bulk sweetener for applications where a sugar-like
texture and neutral taste are desired without a pronounced cooling sensation. In contrast,
sweeteners like xylitol and erythritol offer a significant cooling effect, which can be desirable in
products like mints and chewing gum but may be undesirable in others, such as baked goods.
Maltitol also closely mimics the sensory properties of sucrose but has a slightly higher relative
sweetness than Isomaltitol. The choice of a bulk sweetener will ultimately depend on the
specific sensory attributes desired in the final product, including the target sweetness level, the
desirability of a cooling effect, and the required mouthfeel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1672253?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

